molecular formula C13H21N5O B7826511 N,N-Dimethyl-2-morpholino-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-amine

N,N-Dimethyl-2-morpholino-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-amine

Cat. No.: B7826511
M. Wt: 263.34 g/mol
InChI Key: LXNXDWQKYHZFIK-UHFFFAOYSA-N
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Description

N,N-Dimethyl-2-morpholino-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-amine is a tetrahydropyrido[4,3-d]pyrimidine derivative featuring a morpholino substituent at position 2 and a dimethylamine group at position 4. Its molecular formula is C13H20N5O, with a molecular weight of 262.34 g/mol.

Properties

IUPAC Name

N,N-dimethyl-2-morpholin-4-yl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21N5O/c1-17(2)12-10-9-14-4-3-11(10)15-13(16-12)18-5-7-19-8-6-18/h14H,3-9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXNXDWQKYHZFIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC(=NC2=C1CNCC2)N3CCOCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21N5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Formation of the Pyrido-Pyrimidine Core

The bicyclic framework is constructed via Gewald reactions, where ethyl cyanoacetate and sulfur react with ketone derivatives under refluxing ethanol. For instance, piperidin-4-one undergoes nucleophilic attack by 4-(chloromethyl)pyridine in dimethylformamide (DMF) at 80°C to yield intermediates like 7-substituted-4-chloro-5,6,7,8-tetrahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidines. Cyclization with formamidine acetate at 100°C in DMF completes the pyrido-pyrimidine skeleton.

Chlorination and Morpholino Substitution

Chlorination of the carbonyl group using phosphoryl chloride (POCl₃) and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) at 50°C produces 4-chloro intermediates. Subsequent nucleophilic aromatic substitution with morpholine in ethanol at 50°C introduces the morpholino group, achieving yields of 70–85%.

Critical Reaction Mechanisms and Conditions

Gewald Reaction Optimization

The Gewald step requires precise stoichiometry of sulfur and ethyl cyanoacetate, with morpholine as a catalyst. Elevated temperatures (80–100°C) and ethanol as the solvent enhance reaction efficiency, yielding thieno-pyrimidine precursors with >75% purity.

Chlorination Dynamics

POCl₃ outperforms other chlorinating agents (e.g., SOCl₂) due to its ability to selectively target carbonyl groups without side reactions. DBU acts as both a base and catalyst, reducing reaction times to 2–3 hours.

Solvent and Temperature Effects

Polar aprotic solvents like DMF accelerate cyclization but require strict moisture control. Ethanol is preferred for nucleophilic substitutions due to its balance of polarity and boiling point (78°C), facilitating moderate reaction rates.

Analytical Characterization and Validation

Spectroscopic Methods

  • ¹H NMR : Key signals include δ 3.70–3.85 ppm (morpholine protons) and δ 2.30–2.50 ppm (N,N-dimethyl groups).

  • LC-MS : Molecular ion peaks at m/z 299.8 ([M+H]⁺) confirm the hydrochloride salt form.

Chromatographic Purity

Reverse-phase HPLC with C18 columns and acetonitrile/water gradients achieves >98% purity. Retention times cluster between 8.5–9.2 minutes under isocratic conditions.

Comparative Analysis of Synthetic Routes

MethodKey StepsYield (%)Purity (%)Reference
Gewald-CyclizationCyclization with formamidine acetate6895
POCl₃ ChlorinationDBU-catalyzed chlorination8298
Morpholine SubstitutionEthanol reflux, 50°C8597

Challenges and Mitigation Strategies

Byproduct Formation

Side products like dechlorinated analogs (<5%) arise during nucleophilic substitution. Column chromatography with silica gel (ethyl acetate/hexane, 3:7) effectively isolates the target compound.

Scalability Issues

Batch size exceeding 100 mmol reduces yields by 10–15% due to heat distribution inefficiencies. Continuous flow reactors are proposed to maintain consistent temperatures in large-scale syntheses .

Chemical Reactions Analysis

Types of Reactions

N,N-Dimethyl-2-morpholino-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields N-oxides, while nucleophilic substitution can produce a variety of substituted derivatives .

Scientific Research Applications

Chemical Properties and Structure

Molecular Formula: C13H21N5O
CAS Number: 1048282-17-2
SMILES Representation: CN(C)C1=NC=C2CNCCC2=N1

The compound features a complex structure that includes a tetrahydropyrido[4,3-d]pyrimidine core, which is known for its biological activity. The presence of the morpholino group contributes to its solubility and interaction with biological targets.

Therapeutic Applications

N,N-Dimethyl-2-morpholino-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-amine has been investigated for various therapeutic applications:

  • Anticancer Activity : Preliminary studies suggest that this compound may exhibit cytotoxic effects against certain cancer cell lines. Its structural similarity to other pyrimidine derivatives known for anticancer properties supports further exploration in oncology.
  • Antimicrobial Properties : Research indicates potential antimicrobial activity. Compounds with similar structures have shown effectiveness against bacterial strains, suggesting that this compound could be developed as a novel antibiotic.
  • Anti-inflammatory Effects : The compound may possess anti-inflammatory properties based on the activity of related compounds in the tetrahydropyrido series. This aspect is particularly relevant for developing treatments for chronic inflammatory diseases.

Case Studies and Research Findings

Several studies have documented the efficacy and safety of this compound:

  • Study on Anticancer Activity : A research team evaluated the cytotoxic effects of this compound on various cancer cell lines. Results indicated a dose-dependent inhibition of cell proliferation in breast and lung cancer models .
Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast)15Induction of apoptosis
A549 (Lung)20Cell cycle arrest at G2/M phase
  • Antimicrobial Study : In vitro tests demonstrated that the compound exhibited significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus .
Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli>64 µg/mL

Mechanism of Action

The mechanism of action of N,N-Dimethyl-2-morpholino-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-amine involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific active sites, inhibiting or modulating the activity of these targets . This interaction can affect various biochemical pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Structure Variations

Pyrido[4,3-d]pyrimidine vs. Thieno[2,3-d]pyrimidine
  • Target Compound : Pyrido[4,3-d]pyrimidine core with nitrogen atoms at positions 1, 3, and 6.
  • Analog (): Thieno[2,3-d]pyrimidine core replaces a nitrogen atom with sulfur, increasing lipophilicity (LogP ~3.0) and altering π-π stacking interactions. This substitution may reduce metabolic stability compared to the pyrido core .
Tetrahydropyrido vs. Fully Aromatic Pyrimidines
  • Analog () : Fully aromatic pyrido[4,3-d]pyrimidines with nitrobenzamide substituents exhibit micromolar IC50 values (231–254 μM) for analgesic and anti-inflammatory activity, suggesting that saturation impacts target selectivity .

Substituent Effects

Morpholino vs. Dimethylamine
  • Target Compound: The 2-morpholino group provides hydrogen-bond acceptors (O and N), improving solubility (predicted LogP ~2.5) and pharmacokinetics.
  • Analog (): N,N-Dimethyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-amine lacks the morpholino group, resulting in lower molecular weight (178.24 g/mol) and reduced polarity (LogP ~1.8), which may limit bioavailability .
Halogenated Derivatives
  • Analog (): 6-Benzyl-4-chloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-amine (C14H15ClN4) includes a chlorine atom, increasing molecular weight (274.75 g/mol) and lipophilicity.

Biological Activity

N,N-Dimethyl-2-morpholino-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-amine (commonly referred to as compound 1) is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological properties, mechanisms of action, and therapeutic potential based on diverse research findings.

1. Synthesis and Structural Characteristics

The synthesis of compound 1 typically involves multi-step reactions that include cyclization and functional group modifications. The general structure can be represented as follows:

C13H22N5O\text{C}_{13}\text{H}_{22}\text{N}_{5}\text{O}

The compound features a tetrahydropyrido-pyrimidine core which is known for its diverse pharmacological activities. The presence of the morpholino group enhances its solubility and biological activity.

2.1 Antitumor Activity

Research indicates that compound 1 exhibits significant antitumor properties. A study demonstrated that it induces apoptosis in various cancer cell lines by disrupting the cell cycle. Specifically, it was observed to cause S-phase arrest in HepG2 cells, leading to increased cell death rates when treated with higher concentrations of the compound .

2.2 Antimicrobial Properties

Compound 1 has also been evaluated for its antimicrobial efficacy. In vitro studies have shown that it possesses activity against both gram-positive and gram-negative bacteria. The structure-activity relationship (SAR) analysis suggests that modifications on the morpholino group can enhance its antibacterial properties .

2.3 Inhibition of Protein Kinases

Inhibitory effects on specific protein kinases have been noted, particularly those involved in cancer progression. For example, compound 1 has been shown to inhibit B-Raf kinase activity, which is crucial in the MAPK signaling pathway implicated in various cancers .

The mechanisms by which compound 1 exerts its biological effects are multifaceted:

  • Cell Cycle Arrest : As mentioned earlier, it induces S-phase arrest in cancer cells, effectively halting proliferation.
  • Apoptosis Induction : The compound triggers apoptotic pathways through the activation of caspases and modulation of Bcl-2 family proteins.
  • Kinase Inhibition : By targeting specific kinases like B-Raf, it disrupts signaling pathways essential for tumor growth and survival.

4. ADMET Properties

Absorption , Distribution , Metabolism , Excretion , and Toxicity (ADMET) profiles are critical for understanding the viability of compound 1 as a therapeutic agent:

PropertyDescription
AbsorptionHigh solubility due to morpholino group
DistributionFavorable distribution in tissues
MetabolismMetabolized primarily in the liver
ExcretionPrimarily renal excretion
ToxicityLow cytotoxicity observed in primary mammalian cells

5.1 Case Study: HepG2 Cell Line

In a controlled study involving HepG2 cells treated with varying concentrations of compound 1, flow cytometry analysis revealed a significant increase in the percentage of cells arrested in the S phase compared to controls. This suggests a potent antitumor effect mediated through cell cycle disruption .

5.2 Case Study: Antimicrobial Efficacy

Another study evaluated the antimicrobial activity against Staphylococcus aureus and Escherichia coli. Compound 1 displayed comparable efficacy to clinically used antibiotics such as ampicillin and rifampicin, indicating its potential as an alternative antimicrobial agent .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N,N-Dimethyl-2-morpholino-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-amine, and how can purity be maximized?

  • Methodology :

  • Multi-step synthesis : Begin with a Buchwald-Hartwig amination to introduce the morpholino group, followed by cyclization using POCl₃ or formamide under reflux (160–200°C) to form the pyrimidine core .
  • Purification : Employ column chromatography (silica gel, eluent: hexane/ethyl acetate gradient) and recrystallization (e.g., from acetonitrile) to achieve >95% purity. Advanced techniques like preparative HPLC or continuous flow reactors improve scalability .
  • Key parameters : Monitor reaction temperature and stoichiometry of morpholine derivatives to avoid side products like over-alkylated intermediates .

Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structure of this compound?

  • Methodology :

  • ¹H/¹³C NMR : Look for characteristic signals:
  • Pyrimidine ring protons (δ 8.2–8.5 ppm for C2-H, δ 6.7–7.1 ppm for C5-H) .
  • Morpholino group (δ 3.6–3.8 ppm for CH₂-O-CH₂) and tetrahydropyrido protons (δ 2.5–3.2 ppm) .
  • IR : Confirm carbonyl (C=O) absence (ruling out hydrolysis) and presence of C-N stretches (1250–1350 cm⁻¹) .
  • HRMS : Exact mass calculation (e.g., C₁₄H₂₂N₆O) to validate molecular ion peaks .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological activity of this compound?

  • Methodology :

  • Analog synthesis : Modify substituents (e.g., replace morpholino with piperazine) and assess changes in activity .
  • Biological assays :
  • Antiproliferative activity : Use MTT assays on cancer cell lines (e.g., MDA-MB-435) with IC₅₀ calculations .
  • Enzyme inhibition : Test cholinesterase inhibition via Ellman’s method .
  • Data correlation : Apply multivariate analysis (e.g., PCA) to link substituent electronegativity/logP to activity trends .

Q. What computational strategies predict binding modes of this compound with biological targets?

  • Methodology :

  • Molecular docking : Use AutoDock Vina to model interactions with acetylcholinesterase (PDB: 1ACJ). Focus on hydrogen bonds with Ser203 and π-π stacking with Trp86 .
  • MD simulations : Run 100-ns trajectories (AMBER force field) to assess stability of ligand-target complexes .
  • QSAR models : Train models with descriptors like polar surface area and H-bond donors to predict bioavailability .

Q. How can contradictory activity data across studies (e.g., antiproliferative vs. antibacterial results) be resolved?

  • Methodology :

  • Experimental replication : Standardize assay conditions (e.g., cell line passage number, serum concentration) to minimize variability .
  • Orthogonal assays : Confirm antiproliferative activity via clonogenic assays and apoptosis markers (e.g., caspase-3 activation) .
  • Meta-analysis : Aggregate data from public databases (ChEMBL, PubChem) to identify consensus trends .

Critical Considerations

  • Toxicity profiling : Use zebrafish embryos (FET assay) to evaluate developmental toxicity before in vivo studies .
  • Crystallography : Solve X-ray structures to resolve intramolecular H-bonding (e.g., N–H⋯N interactions) impacting conformational stability .
  • Scale-up challenges : Optimize Pd-catalyzed steps for morpholino introduction to reduce metal contamination (<10 ppm) .

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